molecular formula C16H19NO2S B2837142 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide CAS No. 1797142-43-8

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide

Cat. No. B2837142
CAS RN: 1797142-43-8
M. Wt: 289.39
InChI Key: VVBWTEKWVBXVDO-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The synthesis of geminally activated nitro dienes, including 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, has been achieved through condensation reactions, which are fundamental in developing bioactive compounds and functional materials (Baichurin et al., 2019).
  • A study demonstrated the synthesis of 5-substituted 3-furoates and 3-thenoates as intermediates for insecticidal esters, showing the importance of these heterocycles in agricultural chemistry (Elliott, Janes, & Pearson, 1971).
  • ZnCl2-catalyzed [4+1] annulation reactions were utilized to construct highly functionalized furan and thiophene derivatives, illustrating the role of such processes in creating potentially bioactive compounds (He, Lou, Yu, & Zhou, 2020).

Material Science and Functional Materials

  • Phenothiazine derivatives with furan and thiophene linkers were synthesized and used in dye-sensitized solar cells, highlighting the effect of heteroaromatic linkers on solar cell performance (Kim et al., 2011).
  • The development of poly(thiophenylanilino) and poly(furanylanilino) polymers for potential applications in electronic and photonic devices showcases the integration of furan and thiophene units into advanced materials (Baldwin et al., 2008).

Bioactive Compounds

  • The exploration of Schiff bases derived from 2-amino-4-(4-chlorophenyl)–N-(3-furan-2-ylmethyl carboxamido) thiophenes for their antimicrobial activity underscores the potential medicinal applications of compounds containing furan and thiophene moieties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-6-16(18)17(12-14-8-10-19-13-14)9-7-15-5-4-11-20-15/h2,4-5,8,10-11,13H,1,3,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWTEKWVBXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pent-4-enamide

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